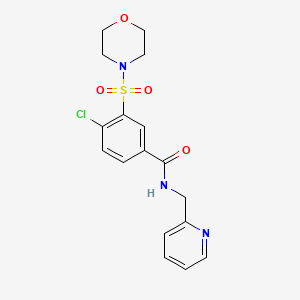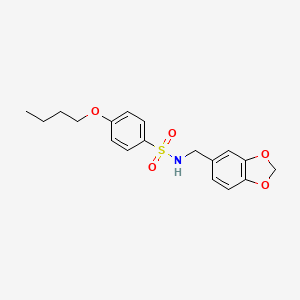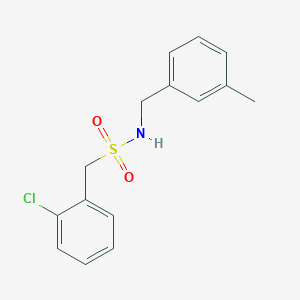
N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide involves complex organic reactions that allow for the incorporation of specific functional groups and structural motifs. Studies report the synthesis of similar compounds through reactions such as the reaction of specific enones with thiosemicarbazide and characterization by X-ray diffraction studies (Kumara et al., 2017), indicating methodologies that could potentially be applied to the synthesis of N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide has been elucidated using techniques such as single-crystal X-ray diffraction, revealing insights into their crystal systems, space groups, and unit cell parameters. For instance, a study on a pyrazole derivative highlighted its crystal and molecular structure, detailing hydrogen bonding interactions and molecular interactions through Hirshfeld surface analysis (Kanmazalp et al., 2020). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
Research into compounds structurally similar to N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide often focuses on their reactivity and potential applications in organic synthesis. For example, studies on the synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole provide insights into their thermal, optical, electrochemical, and photoelectrical properties, contributing to our understanding of the chemical reactivity and properties of N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide related compounds (Simokaitiene et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and intermolecular interactions, are crucial for predicting their behavior in different environments. For example, the crystal structure analysis of a related compound revealed the importance of N–H⋯O and C–H⋯π interactions in stabilizing its structure, which can be analogous to understanding the physical properties of N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide (Gorodnova et al., 2023).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds, such as their spectroscopic profiling and computational studies, provide valuable information on their reactivity, stability, and potential applications. A study on methyl 5-methoxy-1H-indole-2-carboxylate explored its spectroscopic properties and computational insights, offering a basis for understanding the chemical properties of N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide (Almutairi et al., 2017).
Aplicaciones Científicas De Investigación
Crystal Structure and Interaction Studies
Crystal Structure and Hirshfeld Surface Analysis : A study on a structurally similar compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, provides insights into crystal structure and molecular interactions through X-ray diffraction and Hirshfeld surface analysis. This research contributes to understanding the solid-state characteristics and potential intermolecular interactions of related compounds (Kumara et al., 2017).
Anticancer Activity
Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, including those structurally related to the target compound, have been identified for their role in inhibiting tubulin polymerization, which is a crucial mechanism in anticancer activity. This study highlights the importance of the structural elements in the indole system for potential therapeutic applications (Gastpar et al., 1998).
Chemical Synthesis and Modification
Hypervalent Iodine(III)-mediated Oxidative Acetoxylation : The synthesis approach involving nitrogen-tethered 2-methoxyphenols for regiocontrolled nitrogen benzannulation provides a method for generating indole and quinoline derivatives. This technique could be applicable for synthesizing variants of the target compound or exploring its chemical transformations (Quideau et al., 2001).
Corrosion Inhibition
Corrosion Inhibition by Spiropyrimidinethiones : A study on spiropyrimidinethiones, including methoxyphenyl variants, demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Although not directly related to pharmacological applications, this research shows the broader utility of methoxy-substituted compounds in industrial applications (Yadav et al., 2015).
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-8-16(20-2)14(11-12)18-17(21)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWGAAVAJAGJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)

![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)
![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)